

An In-depth Technical Guide to (R)-2-Thienylglycine

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Compound of Interest

Compound Name: (R)-2-Thienylglycine

Cat. No.: B1331330

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Audience: Researchers, scientists, and drug development professionals.

(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of therapeutic agents and other bioactive molecules. Its unique thiophene ring structure imparts valuable properties to parent compounds, making it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its application, and a visualization of its role in a key biological pathway.

Core Properties of (R)-2-Thienylglycine

(R)-2-Thienylglycine is a white to off-white powder.^[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C6H7NO2S	[1] [2] [3] [4]
Molecular Weight	157.19 g/mol	[1] [2] [3]
CAS Number	65058-23-3	[1] [3] [4]
Purity	≥ 98%	[1]
Density (Predicted)	~1.42 g/cm ³	[4]
Boiling Point (Predicted)	311.8 ± 32.0 °C	[3]
Storage Conditions	0-8 °C	[1]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-2-Thienylglycine is frequently utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced pharmacological profiles.[\[5\]](#)[\[6\]](#) The thiophene side chain can introduce beneficial characteristics such as increased stability against enzymatic degradation and unique receptor binding interactions.[\[6\]](#) The following is a generalized protocol for the incorporation of Fmoc-**(R)-2-thienylglycine** into a peptide chain using the well-established Fmoc/tBu strategy.

Objective: To incorporate an **(R)-2-Thienylglycine** residue into a growing peptide chain on a solid support resin.

Materials:

- Fmoc-**(R)-2-thienylglycine**
- Solid support resin (e.g., Rink Amide resin, 2-chlorotriptyl resin)[\[7\]](#)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)

- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

- Resin Preparation and First Amino Acid Loading:
 - The synthesis begins with a suitable solid support resin, chosen based on the desired C-terminal functional group (e.g., amide or carboxylic acid).^[7]
 - The first Fmoc-protected amino acid is attached to the resin according to standard loading protocols.
- Fmoc Deprotection:
 - The resin-bound peptide is swelled in DMF.
 - The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine in DMF solution.^[8] This exposes the free amine for the next coupling step.
 - The resin is thoroughly washed with DMF to remove piperidine and byproducts.
- Amino Acid Coupling:
 - In a separate vessel, **Fmoc-(R)-2-thienylglycine** is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIEA).

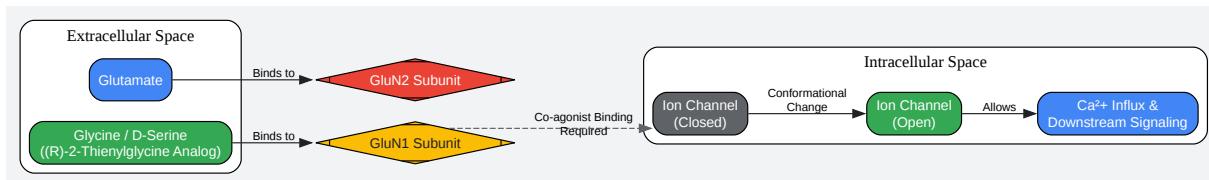
- This activated amino acid solution is added to the deprotected resin-bound peptide.
- The reaction is allowed to proceed with agitation until coupling is complete. A ninhydrin test can be performed to confirm the absence of free primary amines.^[9]
- Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

- Chain Elongation:
 - Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed.
 - The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA-based).
 - The crude peptide is precipitated from the cleavage solution using cold diethyl ether.
- Purification and Analysis:
 - The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - The identity and purity of the final peptide containing the **(R)-2-Thienylglycine** residue are confirmed by mass spectrometry and analytical HPLC.

Visualization of a Relevant Biological Pathway

(R)-2-Thienylglycine and its derivatives are studied for their potential to modulate neurotransmitter activity, particularly at the N-methyl-D-aspartate (NMDA) receptor.^[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. Its activation requires the binding of both glutamate and a co-agonist,

typically glycine or D-serine, to the GluN1 subunit.[10][11] The diagram below illustrates the logical relationship of ligand binding required for NMDA receptor activation.



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Caption: Ligand-gated activation of the NMDA receptor.

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